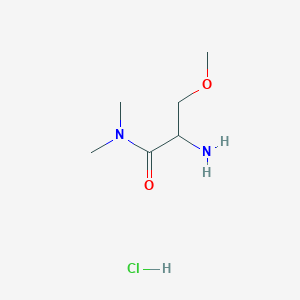
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCPA, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. CCPA belongs to the class of pyrimidine derivatives and has been identified as a potent and selective A1 adenosine receptor agonist.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the activation of A1 adenosine receptors, which are G protein-coupled receptors that are widely expressed in the body. Activation of A1 adenosine receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the activation of various downstream signaling pathways, resulting in a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of cardiovascular function, neurotransmission, and inflammation. This compound has been shown to reduce blood pressure, heart rate, and myocardial oxygen consumption, making it a potential therapeutic agent for the treatment of cardiovascular diseases. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and promoting neuronal survival in various neurological disorders. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency for A1 adenosine receptors, allowing for the specific activation of this receptor subtype. Additionally, this compound has been shown to have a long half-life, allowing for sustained activation of A1 adenosine receptors. However, this compound has several limitations for lab experiments, including its limited solubility in aqueous solutions, requiring the use of organic solvents for its administration.
Direcciones Futuras
There are several future directions for the study of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide, including the development of novel analogs with improved pharmacokinetic properties and the identification of new therapeutic applications for this compound. Additionally, the development of new methods for the synthesis of this compound and its analogs may allow for the production of larger quantities of these compounds, facilitating their use in preclinical and clinical studies. Finally, the identification of new signaling pathways and molecular targets for this compound may provide new insights into the biological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline with cyclopropylamine to form N-(5-chloro-2-methoxyphenyl)cyclopropylamine. This intermediate is then reacted with ethyl cyanoacetate to form N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide, which is then hydrolyzed to form this compound.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. A1 adenosine receptors are widely distributed in the body and play a critical role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation. This compound has been shown to selectively activate A1 adenosine receptors, resulting in a wide range of biological effects.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-21-14-5-4-10(16)6-12(14)19-15(20)13-7-11(9-2-3-9)17-8-18-13/h4-9H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJWHNMZISRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

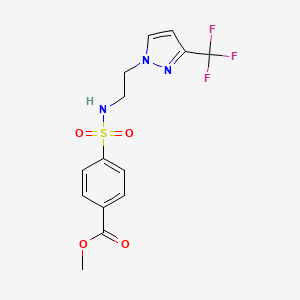
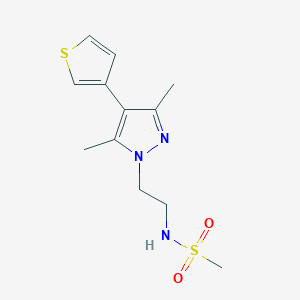


![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2560965.png)
![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2560967.png)

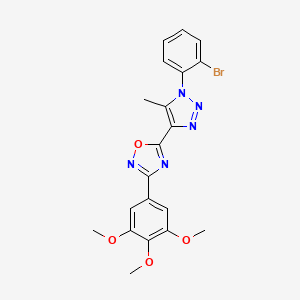
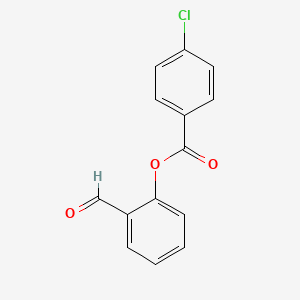

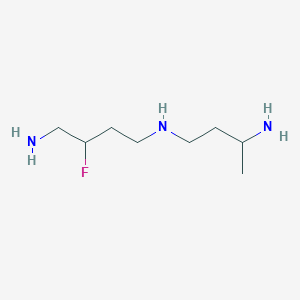
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)
